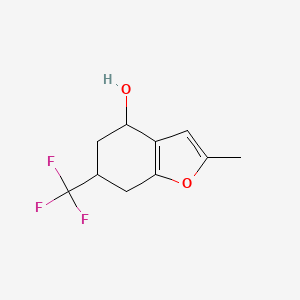
Fmoc-Arg(pbf)-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(pbf)-OL involves the protection of the arginine amino group with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This protection is crucial for preventing side reactions during peptide synthesis. The compound is typically synthesized by reacting arginine with the Pbf group in the presence of a coupling reagent such as diisopropylcarbodiimide (DIC) and OxymaPure .
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents like N-butylpyrrolidinone (NBP) to facilitate the coupling reaction at elevated temperatures (around 45°C) to reduce viscosity and improve the penetration of the coupling cocktail into the resin .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Arg(pbf)-OL undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine, allowing for further peptide elongation.
Common Reagents and Conditions
Cleavage: Trifluoroacetic acid (TFA) is used to remove the Pbf group.
Deprotection: Piperidine is used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions are the deprotected arginine residues, which can then be further used in peptide synthesis .
Scientific Research Applications
Fmoc-Arg(pbf)-OL is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of arginine-containing peptides.
Drug Development: It is used in the development of peptide-based drugs due to its ability to protect functional groups during synthesis.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Fmoc-Arg(pbf)-OL involves the protection of the arginine amino group with the Pbf group. This protection prevents side reactions during peptide synthesis, allowing for the efficient formation of peptide bonds. The Fmoc group is removed using a base such as piperidine, exposing the amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Boc)-OH: Another arginine derivative used in peptide synthesis, but with a different protecting group (Boc) which is less stable than Pbf.
Fmoc-Arg(NO2)-OH: Uses a nitro group for protection, which has different stability and reactivity compared to Pbf.
Uniqueness
Fmoc-Arg(pbf)-OL is unique due to the stability and ease of removal of the Pbf group, making it highly suitable for solid-phase peptide synthesis. The Pbf group provides better protection against side reactions compared to other protecting groups like Boc and NO2 .
Properties
Molecular Formula |
C34H42N4O6S |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate |
InChI |
InChI=1S/C34H42N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29,39H,10-11,16-19H2,1-5H3,(H,37,40)(H3,35,36,38)/t23-/m0/s1 |
InChI Key |
OCIHRKILVJXVGL-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-aminedihydrochloride](/img/structure/B13020323.png)

![4-Isopropylbenzo[d][1,3]dioxole](/img/structure/B13020331.png)

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B13020345.png)

![5-Fluorobicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13020367.png)

